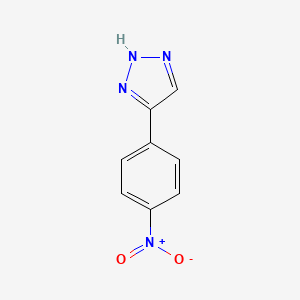

4-(4-Nitrophenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHDBOLXXRPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345531 | |

| Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-97-3 | |

| Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for the Formation of 4 4 Nitrophenyl 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and specificity in synthesizing 1,4-disubstituted 1,2,3-triazoles. nsf.govchemtube3d.com This method has been widely applied to the synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole and its analogs.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes traditionally yields a mixture of 1,4- and 1,5-regioisomers. ias.ac.inorganic-chemistry.org However, the introduction of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted product. organic-chemistry.orgnih.govnih.gov This high regioselectivity is a major advantage of the CuAAC reaction, making it a preferred method for synthesizing compounds like this compound. nih.govscielo.brscielo.br The reaction is not only regioselective but also chemoselective, proceeding efficiently in the presence of a wide variety of functional groups. nih.gov The formation of the 1,4-isomer is often confirmed by spectroscopic methods, such as NMR, where the chemical shift of the triazole proton provides clear evidence of the substitution pattern. nih.govscielo.br

The CuAAC reaction has been successfully employed in the synthesis of various derivatives of this compound. For instance, a series of N-benzylacetamide analogs were synthesized, preserving the essential this compound scaffold, which was identified as crucial for certain biological activities. nih.govresearchgate.net In another example, new 1,4-disubstituted 1,2,3-triazoles were generated by reacting ethyl 2-azidoacetate with terminal acetylenes derived from natural products, showcasing the versatility of the CuAAC reaction. scielo.brscielo.br

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The efficiency and selectivity of the CuAAC reaction are significantly influenced by the nature of the copper catalyst and the reaction conditions. While copper(I) is the active catalytic species, various copper sources, including copper(II) salts in the presence of a reducing agent (like sodium ascorbate), copper(I) salts, and metallic copper, can be used. nih.govbeilstein-journals.org The choice of the copper source, ligands, and solvents can dramatically affect the reaction rate and yield. nih.gov

For instance, the use of copper(I) iodide (CuI) with N,N-diisopropylethylamine (DIPEA) has been shown to significantly increase the yields of triazole products. beilstein-journals.org Mechanochemical approaches, such as ball milling, have also been explored as a greener alternative to solution-based reactions, often leading to shorter reaction times and improved yields. beilstein-journals.org

Recent advancements have focused on developing heterogeneous and reusable copper catalysts to simplify product purification and minimize copper contamination. ias.ac.in Examples include:

Copper nanoparticles supported on nanocellulose (CuNPs/NC): This catalyst has been used for the efficient synthesis of 1,2,3-triazoles in environmentally benign solvents like glycerol, with the catalyst being reusable for multiple cycles without significant loss of activity. ias.ac.in

Cellulose acetate-supported copper (Cu(II)-CA): This heterogeneous catalyst has demonstrated high activity and selectivity for the synthesis of 1,4-disubstituted-1,2,3-triazoles in water at room temperature. preprints.org

Polymeric copper azide (B81097) nanoparticles: These have also been explored as effective catalysts. organic-chemistry.org

The development of such catalytic systems addresses key principles of green chemistry by promoting catalyst recyclability and the use of safer solvents. ias.ac.inpreprints.org

Metal-Free Synthetic Strategies

While CuAAC is a powerful tool, the potential for metal contamination in the final product has driven the development of metal-free synthetic strategies for 1,2,3-triazoles. researchgate.netrsc.orgnih.gov These methods offer an alternative pathway, often relying on the activation of one of the reactants to facilitate the cycloaddition.

One-Pot Multigram Scale Syntheses

The development of scalable, metal-free syntheses is crucial for the practical application of these compounds. A notable example is the one-pot, multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT). mdpi.comresearchgate.net This process utilizes commercially available 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.comresearchgate.net The reaction proceeds in good yields, and the product can often be isolated by simple filtration, making it an efficient and practical method for large-scale production. mdpi.com

Cycloaddition Reactions Involving Specific Precursors

Metal-free cycloadditions often employ specific precursors that are activated towards cycloaddition. Some key examples include:

3-Dimethylaminoacrolein: As mentioned above, this enamine serves as a precursor to an in-situ generated alkyne equivalent, reacting with azides to form 4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net

α-Haloacroleins: These compounds react with organic azides in a highly regioselective manner to produce 1,4-disubstituted 4-formyl-1,2,3-triazoles. researchgate.netrsc.org The presence of the halogen atom activates the double bond for cycloaddition. researchgate.net This method is scalable and has a broad substrate scope. researchgate.netrsc.org

β-Carbonyl Phosphonates: The reaction of β-carbonyl phosphonates with azides provides a synthetically useful route to functionalized triazoles. rsc.orgacs.org The use of specific bases, such as cesium carbonate, can promote the reaction and control the regioselectivity, leading to the formation of 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted triazoles. acs.org

Arylpropargyl Ethers: The 1,3-dipolar cycloaddition of n-alkyl propargyl ethers with substituted azides is another metal-free approach to synthesizing 1,2,3-triazoles. frontiersin.org

Green Chemistry Principles in Synthesis

The development of synthetic methodologies for this compound and its derivatives is increasingly guided by the principles of green chemistry. nih.govrsc.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ias.ac.innih.gov

Advanced Reaction Mechanisms and Rearrangements

The synthesis of the this compound scaffold is often achieved through sophisticated reaction mechanisms that offer high degrees of control over regioselectivity and efficiency. These methods include the foundational 1,3-dipolar cycloaddition as well as more complex rearrangements and tandem processes that build upon the initial triazole structure.

Detailed Investigations of the 1,3-Dipolar Cycloaddition Process

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction involving a 1,3-dipole (an organic azide) and a dipolarophile (typically an alkyne). youtube.com This thermal process, however, can lead to a mixture of 1,4- and 1,5-regioisomers. frontiersin.org The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized this field by providing almost exclusive regioselectivity for 1,4-disubstituted products. nih.govthieme-connect.denih.govnih.gov This method is highly effective for synthesizing a wide array of derivatives from a parent azide. nih.gov The CuAAC reaction is noted for its mild conditions, high yields, and simple purification processes, sometimes eliminating the need for a ligand. nih.gov

The mechanism of the copper-catalyzed reaction is a stepwise process, which contrasts with the concerted mechanism of the thermal Huisgen cycloaddition. capes.gov.br This catalytic cycle is responsible for the reaction's high speed and regioselectivity. youtube.com Beyond copper, other transition metals like ruthenium have been employed to catalyze the cycloaddition, leading to 1,4-disubstituted triazoles that can be subsequently functionalized in situ. mdpi.com

Metal-free approaches have also been developed. For instance, α-haloacroleins can react with organic azides at room temperature to produce 1,4-disubstituted triazoles with an aldehyde group at the C4 position, demonstrating exclusive regioselectivity. researchgate.net Another notable metal-free synthesis involves the reaction between 4-nitrophenyl azide and 3-dimethylaminoacrolein to produce 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a key synthetic intermediate. researchgate.netmdpi.com The regioselectivity and feasibility of these cycloadditions can be modeled and understood through Density Functional Theory (DFT) calculations, which help in elucidating the reaction pathways and energy barriers. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Citations |

| CuAAC | Organic Azides + Terminal Alkynes | Cu(I) source (e.g., CuI, Cu(OAc)₂) + Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazoles | High regioselectivity, mild conditions, high yields. | nih.govthieme-connect.denih.gov |

| Metal-Free Cycloaddition | 4-Nitrophenyl Azide + 3-Dimethylaminoacrolein | Heat (50-80 °C) | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Avoids metal catalysts; scalable. | researchgate.netmdpi.com |

| Ruthenium-Catalyzed Cycloaddition | Benzyl (B1604629) Azide + Aryl Alkynes | Ruthenium Complex | N-Benzylated 1,4-Disubstituted 1,2,3-Triazoles | Allows for subsequent in situ substitution. | mdpi.com |

| Organocatalytic Cycloaddition | α,β-Unsaturated Ketones + Azides | Iminium Catalysis | 1,4,5-Trisubstituted 1,2,3-Triazoles | Good yields and high regioselectivity. | rsc.org |

Exploration of Ring-Degenerate Cornforth Rearrangements in Derived Systems

While the classic Cornforth rearrangement involves oxazole (B20620) rings, a mechanistically related ring-degenerate rearrangement has been observed in systems derived from this compound. nih.govwikipedia.org This transformation occurs in 1-substituted-4-imino-1,2,3-triazoles, which are typically formed by the condensation of a 4-formyl-1,2,3-triazole with a primary amine. nih.govcreighton.edu

Kinetic studies utilizing 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) have shown that the resulting iminotriazole is susceptible to a ring-degenerate Dimroth-type rearrangement. nih.govcreighton.edu This process can be part of a dynamic equilibrium involving condensation, rearrangement, and hydrolysis, which at elevated temperatures can produce a mixture of up to four different imine products. nih.govnih.gov The rates of these rearrangements are sensitive to both steric and electronic factors of the substituents involved. nih.govcreighton.edu

This rearrangement has been harnessed in synthetic protocols. For example, a one-pot sequential reaction has been demonstrated where a cycloaddition to form FNPT is followed by a condensation and subsequent Cornforth rearrangement to yield 1-alkyl-4-formyl-1,2,3-triazoles. researchgate.netmdpi.com Furthermore, a multicomponent reaction of triazoloketones, primary amines, and 4-nitrophenyl azide has been developed to synthesize novel bitriazoles through a cascade involving a Cornforth rearrangement and a subsequent triazolization step. acs.org

| Starting Material | Reactant | Conditions | Process | Outcome | Citations |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) | Primary Amines (e.g., hexylamine) | Isopropanol, Water | Imine Formation | 1-Alkyl-4-(iminomethyl)-1,2,3-triazole | mdpi.comnih.gov |

| 1-Alkyl-4-(iminomethyl)-1,2,3-triazole | Heat (e.g., 70-80 °C) | Ring-Degenerate Dimroth/Cornforth Rearrangement | Equilibrium mixture of rearranged imines. | nih.govcreighton.edu | |

| Rearranged Iminotriazole | Acid-catalyzed hydrolysis | Hydrolysis | New 4-formyltriazole and amine byproduct. | nih.gov | |

| Triazoloketones + Primary Amines + 4-Nitrophenyl Azide | Heat | Cascade Reaction | Angularly fused/linear bitriazoles. | acs.org |

Tandem Synthesis Protocols

Tandem, or one-pot, reactions provide a powerful strategy for increasing synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.gov Several tandem protocols have been developed for the synthesis of this compound derivatives, often centered around the robust CuAAC reaction. nih.govnih.gov

A noteworthy example is a two-step tandem method for preparing 4-formyl-1,2,3-triazoles. nih.govnih.gov This protocol involves an initial acid-catalyzed acetal (B89532) cleavage promoted by a protic solvent, followed by a CuAAC reaction in the same pot. nih.gov This approach has been successfully applied to synthesize analogs with both electron-withdrawing and electron-donating substituents in good yield. nih.govnih.gov

The efficiency of this process has been extended to a three-step tandem reaction that incorporates an initial azide substitution, followed by acetal cleavage and the final CuAAC step. nih.govnih.gov This advanced protocol circumvents the need to isolate potentially hazardous organic azide intermediates, enhancing the safety and practicality of the synthesis. nih.govnih.gov Additionally, as mentioned previously, the sequential one-pot cycloaddition and Cornforth rearrangement represents another effective tandem synthesis strategy. researchgate.netmdpi.comacs.org

| Protocol | Step 1 | Step 2 | Step 3 | Key Advantage | Citations |

| Two-Step Tandem | Acetal Cleavage (Acid-catalyzed) | CuAAC | - | Efficient one-pot synthesis of 4-formyl-1,2,3-triazoles. | nih.govnih.gov |

| Three-Step Tandem | Azide Substitution | Acetal Cleavage | CuAAC | Avoids isolation of organic azide intermediates. | nih.govnih.gov |

| Tandem Cycloaddition/Rearrangement | 1,3-Dipolar Cycloaddition | Condensation/Cornforth Rearrangement | Hydrolysis | One-pot synthesis of new 1-alkyl-4-formyl-1,2,3-triazoles. | researchgate.netmdpi.com |

Derivatization from 4-Nitrophenyl Azide

4-Nitrophenyl azide stands as a pivotal and versatile starting material for the synthesis of a multitude of 1,2,3-triazole derivatives. nih.govresearchgate.net Its electron-deficient nature, conferred by the nitro group, influences its reactivity in cycloaddition reactions.

The most direct derivatization involves the CuAAC reaction of 4-nitrophenyl azide with a diverse range of terminal alkynes. nih.gov This strategy allows for the modular synthesis of a library of 1-(4-nitrophenyl)-4-substituted-1H-1,2,3-triazoles, where the substituent at the 4-position is determined by the alkyne used. nih.gov This approach was used to create a series of 17 analogs for biological screening, highlighting the scaffold's importance. nih.gov

Beyond the standard CuAAC, 4-nitrophenyl azide participates in various multicomponent reactions (MCRs). A metal-free, three-component reaction with primary amines and enolizable ketones has been reported to yield 1,5-disubstituted-1,2,3-triazoles with high regioselectivity. nih.govmdpi.com In another MCR, 4-nitrophenyl azide reacts with acetophenone (B1666503) derivatives and an amine to form acetal-substituted triazoles, which can be cyclized to form fused heterocyclic systems. researchgate.net It is also a key reactant in the previously described cascade reaction with triazoloketones and primary amines that proceeds via a Cornforth rearrangement. acs.org

The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) from 4-nitrophenyl azide and 3-dimethylaminoacrolein provides a crucial intermediate that can be further derivatized. researchgate.netmdpi.com For example, FNPT reacts with primary amines in a process that can lead to a Dimroth rearrangement, effectively transferring the 4-nitrophenyl group from one triazole nitrogen to another, generating new triazole structures. researchgate.netmdpi.com

| Reactants with 4-Nitrophenyl Azide | Reaction Type | Product Class | Citations |

| Terminal Alkynes | CuAAC | 1-(4-Nitrophenyl)-4-substituted-1H-1,2,3-triazoles | nih.gov |

| 3-Dimethylaminoacrolein | Metal-Free Cycloaddition | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | researchgate.netmdpi.com |

| Primary Amines + Enolizable Ketones | Metal-Free MCR | 1,5-Disubstituted-1,2,3-triazoles | nih.govmdpi.com |

| Acetophenone derivatives + 2,2-dimethoxyethan-1amine | MCR | Acetal-substituted 1,2,3-triazoles | researchgate.net |

| Nitroolefins | Copper-Catalyzed Cycloaddition/Oxidation | 4-NO₂-1,5-trisubstituted-1,2,3-triazoles | frontiersin.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Nitrophenyl 1h 1,2,3 Triazole Systems

X-ray Crystallography and Single-Crystal Diffraction Analysis

Single-crystal X-ray diffraction provides unparalleled insight into the solid-state structure of molecules, offering precise data on bond lengths, bond angles, and conformational arrangements. While a crystal structure for the parent 4-(4-nitrophenyl)-1H-1,2,3-triazole is not available in the reviewed literature, a detailed analysis of the closely related derivative, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole , offers significant understanding of the core moiety's structural characteristics. nih.gov

The molecular structure of the derivative reveals a central, planar 1,2,3-triazole ring. nih.gov The 4-nitrophenyl and the 1-benzyl groups are positioned on opposite sides of this triazole core. In the case of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole , the molecule adopts a twisted, L-shaped conformation. nih.gov

A key feature is the relative orientation of the aromatic rings. The 4-nitrophenyl ring is nearly coplanar with the triazole ring, exhibiting a small dihedral angle. Conversely, the benzyl (B1604629) group's phenyl ring is positioned almost perpendicularly to the triazole plane. nih.gov The nitro group itself is coplanar with the benzene (B151609) ring to which it is attached, a common feature in nitroaromatic compounds. nih.gov

Table 1: Selected Dihedral Angles in 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

| Parameter | Angle (°) | Reference |

|---|---|---|

| Dihedral angle between 1,2,3-triazole ring and 4-nitrophenyl ring | 13.95 (9) | nih.gov |

| Dihedral angle between 1,2,3-triazole ring and benzyl ring | 83.23 (10) | nih.gov |

| Dihedral angle between 4-nitrophenyl ring and benzyl ring | 70.60 (9) | nih.gov |

This interactive table provides key geometric parameters from the X-ray diffraction analysis of the N-benzyl derivative.

The stability of the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole , a combination of weak intermolecular forces is observed. These include C-H···O, C-H···π, and π-π stacking interactions. nih.gov

The packing is significantly influenced by C-H···π interactions, where hydrogen atoms from the benzyl and phenyl groups interact with the electron-rich π systems of the triazole and benzene rings. nih.gov Additionally, C-H···O hydrogen bonds are formed between hydrogen atoms and the oxygen atoms of the nitro group. Weak π-π stacking interactions are also present between the triazole and nitrophenyl rings of adjacent molecules, with an inter-centroid distance of 3.8386 (10) Å. nih.gov For the parent compound, this compound, the presence of the N-H group would introduce strong N-H···N hydrogen bonding, which would be a dominant factor in its crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent framework of a molecule in solution. Both ¹H and ¹³C NMR provide diagnostic signals that correspond to the unique chemical environment of each nucleus.

The ¹H NMR spectrum provides definitive evidence for the structure of this compound derivatives. A key diagnostic signal for the 1,4-disubstituted pattern is the singlet corresponding to the C5-H proton of the triazole ring. For the general This compound scaffold, this proton resonates in the downfield region, typically between δ 8.62 and 8.94 ppm, confirming the successful formation of the 1,4-regioisomer. nih.gov

The protons of the 4-nitrophenyl group appear as a characteristic AA'BB' system, with two doublets in the aromatic region. The protons ortho to the nitro group are deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group. In the case of the N-H parent compound, a broad singlet corresponding to the triazole N-H proton would also be expected, with its chemical shift being dependent on solvent and concentration.

Table 2: Representative ¹H NMR Data for 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ar-H (ortho to NO₂) | 8.27 | d | 8.7 | rsc.org |

| Ar-H (meta to NO₂) | 7.99 | d | 8.7 | rsc.org |

| Triazole C5-H | 7.85 | s | - | rsc.org |

| Benzyl Ar-H | 7.29-7.44 | m | - | rsc.org |

This interactive table summarizes the proton NMR signals for a representative derivative, highlighting the key resonances.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

For the This compound system, the spectrum shows signals for the two distinct carbons of the triazole ring and the carbons of the nitrophenyl group. The carbon atom attached to the nitro group (C-NO₂) is typically found at a high chemical shift (deshielded), while the other aromatic carbons appear in the expected region of δ 120-150 ppm.

Table 3: Representative ¹³C NMR Data for 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-NO₂ | 147 | rsc.org |

| C-triazole (C4) | 146 | rsc.org |

| Aromatic & Triazole Carbons | 136, 134, 129.33, 129.09, 128, 126, 124, 121 | rsc.org |

This interactive table presents the carbon-13 NMR data for a key derivative, illustrating the chemical shifts for the carbon framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural features of molecules. The analysis of the vibrational spectra of this compound and related systems reveals characteristic absorption bands that correspond to specific molecular vibrations.

In the IR spectra of 1,4-disubstituted 1,2,3-triazoles, several key regions are of interest. The stretching vibrations associated with the nitro group (NO₂) are typically observed in the ranges of 1571–1578 cm⁻¹ and 1273–1284 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations usually appear as weak intensity bands in the region of 3000–3100 cm⁻¹. researchgate.net For instance, in a series of 1,2,3-triazoles, the C-H stretching vibrations of the triazole and benzene rings are assigned to the 3121/3136 cm⁻¹ and 3068/3080 cm⁻¹ regions, respectively. researchgate.net

The triazole ring itself has characteristic vibrations. A band around 1531 cm⁻¹ can be attributed to a triazole ring deformation. researchgate.net The C=C stretching vibrations of the 1,2,3-triazole and benzene rings are observed at 1479/1522 cm⁻¹ and 1582 cm⁻¹, respectively. researchgate.net Furthermore, the N-N=N and C-N stretching vibrations are also identifiable, with bands appearing around 1221 cm⁻¹ (N–N=N–) and 1189 cm⁻¹ (C–N) in some derivatives. rsc.org

Raman spectroscopy provides complementary information. For 1,2,3-triazole, a peak at 1522 cm⁻¹ in the Raman spectrum is assigned to a triazole ring deformation. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| N-H Stretching | 3126 | IR | researchgate.net |

| Aromatic C-H Stretching | 3000-3100 | IR | researchgate.net |

| Nitro (NO₂) Asymmetric Stretching | 1571-1578 | IR | mdpi.com |

| Nitro (NO₂) Symmetric Stretching | 1273-1284 | IR | mdpi.com |

| C=C (Aromatic) Stretching | 1582 | Raman | researchgate.net |

| Triazole Ring Deformation | 1531 | Raman | researchgate.net |

| N-N=N Stretching | ~1221 | IR | rsc.org |

| C-N Stretching | ~1189 | IR | rsc.org |

Note: The exact positions of the peaks can vary depending on the specific substitution pattern and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of organic compounds. For this compound derivatives, mass spectra provide valuable information for structural confirmation.

In the mass spectrum of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the molecular ion peak (M⁺) is observed at m/z 280. rsc.org The fragmentation pattern includes characteristic losses. A common fragmentation for 1,2,3-triazoles is the loss of a nitrogen molecule (N₂), which is observed as a fragment ion [M - N₂]⁺. rsc.orgnih.gov For the aforementioned compound, this corresponds to a peak at m/z 252. rsc.org Another significant fragmentation is the loss of the nitro group (NO₂), leading to a fragment at m/z 233. rsc.org

The fragmentation can also involve the cleavage of the substituent groups. For example, the loss of the benzyl group (C₇H₇) from a related compound results in a significant fragment. rsc.org The base peak in the spectrum of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole is at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺. rsc.org

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the calculated m/z for [M+H]⁺ is 281.1038, which is in excellent agreement with the found value of 281.1039, confirming the elemental composition of C₁₅H₁₂N₄O₂. nih.gov

Table 2: Significant Mass Spectrometry Fragments for Substituted 4-(4-Nitrophenyl)-1H-1,2,3-triazoles

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation | Reference |

| 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 280 (M⁺) | 252 | [M - N₂]⁺ | rsc.org |

| 233 | [M - NO₂]⁺ | rsc.org | ||

| 91 (base peak) | [C₇H₇]⁺ | rsc.org | ||

| 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | 281.1039 ([M+H]⁺) | - | - | nih.gov |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed chemical formula.

For instance, for (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, with a molecular formula of C₁₁H₁₁N₅O₃, the calculated elemental composition is C, 50.57%; H, 4.24%; N, 26.81%. mdpi.com The experimentally found values of C, 50.66%; H, 4.54%; N, 26.93% are in close agreement, thus confirming the proposed structure. mdpi.com

Similarly, for other derivatives, a close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

Table 3: Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | C₁₁H₁₁N₅O₃ | C: 50.57, H: 4.24, N: 26.81 | C: 50.66, H: 4.54, N: 26.93 | mdpi.com |

| 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | C₁₆H₁₄ClN₃O | C: 63.99, H: 4.65, N: 13.92 | C: 63.99, H: 4.65, N: 13.92 | rsc.org |

| 4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole | C₁₉H₂₀N₄O₂ | - | C: 67.67, H: 5.67, N: 16.92 | rsc.org |

Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenyl 1h 1,2,3 Triazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a important method for the quantum mechanical modeling of molecules. It allows for the accurate prediction of various molecular properties by calculating the electron density.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations also provide a detailed picture of the electronic structure.

For a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, X-ray crystallography revealed a twisted L-shaped molecular conformation. nih.gov The dihedral angle between the phenyl ring and the triazole ring was found to be 83.23 (10)°, indicating a nearly perpendicular arrangement. In contrast, the nitrophenyl ring is more coplanar with the triazole ring, with a dihedral angle of 13.95 (9)°. nih.gov The nitro group itself is coplanar with the benzene (B151609) ring to which it is attached. nih.gov The central 1,2,3-triazolyl ring is essentially planar. nih.gov Such geometrical parameters are crucial as they influence how the molecule interacts with its environment, including biological receptors. DFT studies on various triazole derivatives have shown that the planarity and distance of the triazole core are similar to that of an amide bond, which can be a key factor in their biological activity.

The 1,2,3-triazole ring is a significant structural motif in medicinal chemistry due to its unique features, including a strong dipole moment, the ability to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions. nih.gov These characteristics, which are elucidated through electronic structure calculations, contribute to the solubility and interaction of these compounds with biological targets. nih.gov

Table 1: Selected Dihedral Angles for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

| Interacting Rings/Groups | Dihedral Angle (°) |

| Phenyl Ring and Triazole Ring | 83.23 (10) |

| Nitrophenyl Ring and Triazole Ring | 13.95 (9) |

| Phenyl Ring and Nitrophenyl Ring | 70.60 (9) |

Data sourced from crystallographic analysis of a related derivative. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net

In studies of triazole derivatives, the HOMO and LUMO energy levels and their distribution are calculated to understand their electronic properties and reactivity. For instance, in a study on triazole-thiophene derivatives, a HOMO-LUMO gap of approximately 3.1 eV was calculated, indicating good electronic stability and photoactivity. elifesciences.orgresearchgate.net The distribution of HOMO and LUMO across different parts of the molecule provides insights into the regions most likely to be involved in chemical reactions.

A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can enhance the molecule's ability to interact with other molecules, which is a key aspect of its biological activity. For example, the introduction of electron-withdrawing groups like the nitro group (-NO2) can lower both the HOMO and LUMO energy levels. taylorandfrancis.com

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance in Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests greater nucleophilicity. taylorandfrancis.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests greater electrophilicity. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

For a derivative, (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol, DFT calculations have been used to estimate the MEP. researchgate.net These maps help in identifying the nucleophilic and electrophilic sites relevant for molecular recognition and metal coordination. elifesciences.org In general, for nitrophenyl-substituted triazoles, the region around the nitro group is expected to be highly electron-deficient (blue), making it a likely site for nucleophilic attack. Conversely, the triazole ring, with its nitrogen atoms, may present electron-rich regions (red or yellow), indicating potential sites for electrophilic attack or hydrogen bonding.

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These indices provide a more quantitative measure of the concepts described by FMO theory.

Commonly calculated reactivity indices include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (IP ≈ -EHOMO). A lower ionization potential suggests a better electron donor. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule (EA ≈ -ELUMO). A higher electron affinity indicates a better electron acceptor.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2). researchgate.net

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (IP - EA) / 2). A larger value indicates greater stability and lower reactivity. researchgate.net

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). A higher electrophilicity index indicates a stronger electrophile. researchgate.net

These descriptors have been calculated for various triazole derivatives to explain their experimental activities. nih.govresearchgate.net For example, high electrophilicity indices have been correlated with enhanced biological activity in some cases. researchgate.net

Table 3: Global Reactivity Descriptors and Their Formulas

| Reactivity Descriptor | Formula |

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = χ² / 2η |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally.

TD-DFT calculations have been successfully applied to predict the UV-Vis absorption spectra for (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol and its metal complexes. researchgate.net Such studies can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated aromatic systems. elifesciences.orgresearchgate.net However, it is also noted that for some 1,2,3-triazole based chromophores, TD-DFT results should be interpreted with caution, as the accuracy can be sensitive to the choice of functional and the treatment of solvent effects. rsc.org

In Silico Molecular Interaction Studies

In silico molecular interaction studies, primarily through molecular docking, are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. These studies are instrumental in understanding the mechanism of action of bioactive compounds and in drug discovery.

Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been the subject of such investigations. For instance, in a study on antitrypanosomal agents, the this compound scaffold was identified as essential for activity. acs.orgnih.gov Molecular docking studies of these derivatives with target enzymes, such as Trypanosoma cruzi trans-sialidase, have been performed to rationalize their biological activity and to guide the synthesis of more potent analogues. acs.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govnih.gov

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for screening virtual libraries of compounds and understanding their potential binding affinity and mode of action against a biological target, typically a protein.

For derivatives of this compound, molecular docking studies have been instrumental in identifying and optimizing their interactions with various protein targets. For instance, a series of vanillin-derived 1,4-disubstituted 1,2,3-triazoles were investigated as potential antibacterial agents by studying their interaction with thymidylate kinase (TMPK), an essential enzyme for bacterial DNA synthesis. nih.gov The docking analysis of the most potent compounds revealed high inhibition constants and favorable binding energies, suggesting a strong potential for inhibiting bacterial growth by targeting this enzyme. nih.gov

In the context of antitrypanosomal agents, derivatives of this compound have been evaluated against targets in Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org One study identified a galactosyl derivative as a weak inhibitor of the parasite's trans-sialidase (TcTS), an enzyme crucial for its survival and infectivity. nih.govresearchgate.net

Further studies have explored other protein targets. Derivatives have been docked against Xanthine (B1682287) Oxidase (XO), an enzyme implicated in gout, with some compounds showing better theoretical binding energies than the standard drug allopurinol. thesciencein.org Similarly, other triazole derivatives have been modeled against targets like 15-lipoxygenase (15-LOX), an enzyme involved in inflammation, and steroid sulphatase (STS), a target in hormone-dependent cancers. sdu.dkresearchgate.net These studies consistently use docking scores and binding energies to rank and prioritize compounds for further synthesis and biological testing.

| Compound/Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Vanillin-derived 1,2,3-triazoles | Thymidylate Kinase (PDB: 4GQQ) | Potent compounds exhibited high inhibition constants and binding energy, indicating strong interaction at the active site. | nih.gov |

| Galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | T. cruzi trans-sialidase (TcTS) | The deprotected galactosyl derivative was identified as a weak inhibitor of TcTS with an IC50 of 1.1 ± 0.1 mM. | nih.govresearchgate.net |

| (5-bromothiophen-2-yl)(1-benzyl-1H-1,2,3-triazol-4-yl)methanone derivatives | Xanthine Oxidase (XO) | Derivatives showed significant binding energies, suggesting they could be potent inhibitors, potentially more so than allopurinol. | thesciencein.org |

| 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives | Steroid Sulphatase (STS) | Designed inhibitors formed stable complexes with the STS protein, stabilized by numerous interactions. | researchgate.net |

Identification of Key Interacting Amino Acid Residues in Binding Sites

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into a protein's binding pocket. This allows for the identification of specific amino acid residues that are key to forming a stable ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For vanillin-derived 1,2,3-triazoles targeting bacterial thymidylate kinase, computational studies have elucidated the specific interactions responsible for their inhibitory activity. nih.gov The analysis of the docking poses for the most active compounds helped to map out the crucial contact points within the enzyme's active site. nih.gov

In the study of 1,2,4-triazole (B32235) derivatives as 15-LOX inhibitors, specific amino acid residues were identified as being critical for binding. The most active compounds formed hydrogen bonds with residues such as Gln598, Arg260, Val126, Gln762, Gln574, and Thr443. sdu.dk These hydrogen bonds, along with other hydrophobic interactions, helped to anchor the inhibitors within the active site of the 15-LOX enzyme. sdu.dk

Similarly, investigations into steroid sulphatase (STS) inhibitors based on a 1,2,3-triazole scaffold revealed a variety of stabilizing interactions. researchgate.net These included conventional hydrogen bonds, carbon-hydrogen bonds, π-sulfur, π-alkyl, and π-cation interactions with various residues in the active site, demonstrating the complex electronic and steric complementarity required for potent inhibition. researchgate.net The crystal structure analysis of a 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole derivative also highlights the importance of non-conventional C—H⋯O and C—H⋯π interactions in its molecular packing, which mirrors the types of interactions observed in ligand-protein complexes. nih.gov

| Compound/Derivative Class | Protein Target | Key Interacting Amino Acid Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivatives | 15-Lipoxygenase (15-LOX) | Gln598, Arg260, Val126, Gln762, Gln574, Thr443, Arg580 | Hydrogen bonds, Hydrophobic interactions | sdu.dk |

| 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives | Steroid Sulphatase (STS) | Not specified by name | π-alkyl, alkyl, π-sulfur, conventional hydrogen bond, carbon hydrogen bond, π-cation, π-sigma | researchgate.net |

| Vanillin-derived 1,2,3-triazoles | Thymidylate Kinase (PDB: 4GQQ) | Not specified by name | Conformational fitting in the active site | nih.gov |

Principles of Chemical Reactivity and Stability (e.g., Maximum Hardness and Minimum Polarizability Principles)

The principles of chemical reactivity and stability, such as the Maximum Hardness Principle (MHP) and the Minimum Polarizability Principle (MPP), are rooted in Density Functional Theory (DFT). These principles provide a framework for understanding and predicting the behavior of chemical systems. Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. According to the MHP, "molecules arrange themselves to be as hard as possible," meaning they tend toward states of higher stability. Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The MPP states that a stable molecular configuration will be one that minimizes polarizability.

Computational studies on nitrogen-rich salts combining 1,2,4-triazole and 1,2,3-triazole rings utilize theoretical calculations to predict properties like heats of formation and thermal stabilities, which are practical manifestations of inherent chemical stability. rsc.org While direct studies explicitly testing the MHP and MPP for this compound are not prevalent, the general application of these principles suggests that the most stable conformers and reactive sites of these molecules are governed by the tendency to maximize hardness and minimize polarizability. These calculations help in understanding the electronic structure and are fundamental to predicting how these molecules will interact with biological macromolecules.

Advanced Functionalization and Derivatization Strategies of the 4 4 Nitrophenyl 1h 1,2,3 Triazole Scaffold

Synthesis of Aldehyde Derivatives (e.g., 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole)

A key intermediate for further derivatization is the aldehyde, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, also known as FNPT. researchgate.netmdpi.com The synthetic versatility of the formyl group makes these aldehyde derivatives valuable in medicinal chemistry and coordination chemistry. mdpi.com

A notable, scalable, and metal-free synthesis for FNPT has been developed, which avoids the use of potentially hazardous materials like low-boiling propynal or heavy metal oxidants. mdpi.com This one-step method involves the cycloaddition of commercially available 3-dimethylaminoacrolein (B57599) with 4-nitrophenyl azide (B81097). mdpi.com The reaction proceeds efficiently, allowing for multigram scale production where the desired product, FNPT, can be isolated in high purity through simple filtration. mdpi.com This approach represents a significant improvement over traditional two-step methods that often require oxidation or hydrolysis and the use of less accessible starting materials. mdpi.com

The 4-formyl group of 1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a reactive handle for further functionalization, particularly through reactions with primary amines. researchgate.netmdpi.com This transformation is not a simple imine formation but proceeds through a more complex, one-pot sequence involving imine formation, a Cornforth rearrangement, and subsequent hydrolysis. mdpi.com

The Cornforth rearrangement is a ring-degenerate process where the equilibrium is driven towards the triazole product bearing the most electron-deficient substituent. mdpi.com In the reaction of FNPT with alkylamines, the electron-withdrawing 4-nitrophenyl group on the triazole ring facilitates this rearrangement, leading to the formation of 1-alkyl-4-formyl-1,2,3-triazoles in excellent yields. mdpi.com This method is particularly advantageous as it allows for the synthesis of various 1-alkylated triazole aldehydes from readily available primary amines. mdpi.comresearchgate.net Kinetic studies have shown that the rate of this rearrangement is sensitive to both steric and electronic factors of the amine used. researchgate.net

The versatility of this reaction has been demonstrated with a range of primary amines, including alkylamines, benzylamine, and even more complex structures like aminoacetaldehyde dimethyl acetal (B89532) and tris(2-aminoethyl)amine, to produce the corresponding 1-substituted-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net

| Amine Reactant | Resulting Product | Yield (%) |

|---|---|---|

| Hexylamine | 1-Hexyl-4-formyl-1,2,3-triazole | 94 |

| Methylamine | 4-Formyl-1-methyl-1,2,3-triazole | 82 |

| Benzylamine | 1-Benzyl-4-formyl-1,2,3-triazole | 95 |

| Allylamine | 1-Allyl-4-formyl-1,2,3-triazole | 93 |

| Aminoacetaldehyde dimethyl acetal | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 92 |

| Tris(2-aminoethyl)amine | Tris(2-(4-formyl-1,2,3-triazol-1-yl)ethyl)amine | 90 |

Introduction of Diverse Chemical Moieties

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold can be hybridized with various other chemical entities to create molecules with novel properties. These hybrid molecules often combine the structural features of both parent classes, leading to enhanced or entirely new functionalities.

Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. tsijournals.com Hybrid molecules incorporating both a triazole and a chalcone (B49325) moiety have been synthesized to explore their potential as antimicrobial agents. mdpi.com A general strategy for synthesizing these hybrids is the Claisen-Schmidt condensation reaction. mdpi.com This typically involves the reaction of a triazole derivative containing an acetophenone (B1666503) group with a substituted benzaldehyde (B42025) in the presence of a base. mdpi.comresearchgate.net

Hydrazones , characterized by the C=N-N functional group, are another important class of compounds. The synthesis of 1,2,3-triazole-hydrazone hybrids has been reported, targeting various biological applications. nih.gov These hybrids are typically synthesized through the condensation reaction of a triazole-containing hydrazide with an appropriate aldehyde or ketone. nih.govnih.gov For example, novel 1,2,3-triazole-hydrazone hybrids have been prepared by reacting a phenoxy-acetyl-hydrazide containing a triazole ring with various aromatic aldehydes. nih.gov

Ferrocene (B1249389), a metallocene with a sandwich structure, is known for its unique electrochemical properties. nih.govrsc.org The fusion of a ferrocene unit with the this compound scaffold has been achieved through "click chemistry." researchgate.netelsevierpure.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between ethynylferrocene (B1143415) and 4-nitrophenyl azide yields the target hybrid molecule, 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole. researchgate.netelsevierpure.com This synthetic strategy is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. researchgate.netnih.gov The resulting ferrocene-triazole conjugates are stable crystalline solids and have been investigated for their electrochemical and pharmacological properties. researchgate.netelsevierpure.comrsc.org

The introduction of a phenoxymethyl (B101242) group onto the triazole ring is a strategy employed to generate molecules with potential therapeutic applications, such as xanthine (B1682287) oxidase inhibition. researchgate.net A series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives have been designed and synthesized. researchgate.net The synthesis can be achieved via the CuAAC reaction between a propargyl phenyl ether (an alkyne) and a suitable azide. This approach allows for the creation of a diverse library of compounds by varying the substituents on the phenyl ring of the phenoxymethyl moiety. The resulting triazole derivatives have been evaluated for their biological activities, with some showing potent enzyme inhibitory effects. researchgate.net

Conjugating carbohydrate moieties to the this compound scaffold is a strategy aimed at improving biological targeting and efficacy, particularly in the context of antitrypanosomal agents. nih.gov Research has demonstrated the synthesis of analogs where a peracetylated galactopyranosyl unit is incorporated into the molecule. nih.gov

This modification was achieved by preserving the essential this compound scaffold, which was found to be crucial for activity, while replacing other parts of a parent molecule with the sugar unit. nih.gov The synthesis of these glycoconjugates often relies on the robust and highly specific CuAAC click reaction, which links an azide-functionalized sugar to an alkyne-functionalized triazole, or vice-versa. nih.govacs.org For instance, a peracetylated galactopyranosyl this compound derivative demonstrated potent activity against T. cruzi amastigotes. nih.gov The deprotected galactosyl derivative was also synthesized and evaluated. nih.gov

Formation of Multi-Heterocyclic Systems

The strategic assembly of multiple heterocyclic motifs into a single molecular entity is a powerful approach in medicinal chemistry and materials science. This molecular hybridization often leads to compounds with enhanced or entirely new functionalities, stemming from the combined properties of the individual rings. The this compound scaffold serves as a versatile platform for the construction of such complex systems. Its derivatization into multi-heterocyclic frameworks allows for the exploration of novel chemical space and the development of agents with synergistic activities. The functionalization typically originates from reactive handles installed on the triazole ring, which can then participate in cyclization or coupling reactions to build additional heterocyclic units.

Triazole-Benzoxazole Hybrids

The fusion of a 1,2,3-triazole ring with a benzoxazole (B165842) moiety creates a hybrid structure with significant potential, as both heterocycles are recognized pharmacophores. While specific literature detailing the synthesis of 2-[4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl]benzo[d]oxazole is not abundant, established synthetic protocols for benzoxazole formation can be effectively applied to the this compound scaffold.

A primary and efficient method for constructing the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with an aldehyde. In this context, the key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, can be reacted with 2-aminophenol under acidic or oxidative conditions. This reaction proceeds via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring directly attached to the triazole core.

Another sophisticated approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A recently developed method for synthesizing 1,2,3-triazole-linked benzoxazole derivatives can be adapted for this specific hybrid. nih.gov This strategy involves the reaction of a propargylated benzoxazole derivative with 4-nitrophenyl azide. The reaction, typically catalyzed by copper sulfate (B86663) and a reducing agent like sodium ascorbate, proceeds under mild conditions to exclusively afford the 1,4-disubstituted triazole-benzoxazole hybrid in high yields. nih.gov This method highlights the modularity of click chemistry in constructing complex heterocyclic systems.

Table 1: Key Compounds in the Synthesis of Triazole-Benzoxazole Hybrids

| Compound Name | Role |

| This compound | Core Scaffold |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Key Aldehyde Intermediate |

| 2-Aminophenol | Benzoxazole Precursor |

| 4-Nitrophenyl azide | Triazole Precursor (Click Chemistry) |

| 2-(Prop-2-yn-1-yl)benzo[d]oxazole | Benzoxazole Precursor (Click Chemistry) |

| 2-[1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl]benzo[d]oxazole | Target Hybrid Molecule |

Triazole-Thiadiazole Hybrids

The combination of triazole and thiadiazole rings in a single molecule is of great interest due to the broad spectrum of biological activities associated with both heterocycles. The 1,3,4-thiadiazole (B1197879) ring, in particular, can be readily synthesized from thiosemicarbazide (B42300) derivatives. This general strategy is highly applicable for creating a direct linkage between the this compound core and a 1,3,4-thiadiazole moiety.

The most common synthetic pathway commences with the preparation of a thiosemicarbazone intermediate. ptfarm.plmdpi.com This is achieved through the condensation reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with thiosemicarbazide. The resulting thiosemicarbazone serves as the crucial precursor for the subsequent cyclization step.

The formation of the 1,3,4-thiadiazole ring is accomplished by the oxidative cyclization of the thiosemicarbazone. This transformation is typically carried out in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, or using other dehydrating agents. ptfarm.plsbq.org.brnih.gov The reaction proceeds via an intramolecular cyclodehydration, where the sulfur atom attacks the imine carbon, followed by elimination of water to yield the stable aromatic 1,3,4-thiadiazole ring. This method allows for the synthesis of 2-amino-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-thiadiazole, a versatile intermediate that can be further functionalized at the amino group.

Table 2: Key Compounds in the Synthesis of Triazole-Thiadiazole Hybrids

| Compound Name | Role |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Key Aldehyde Intermediate |

| Thiosemicarbazide | Thiadiazole Precursor |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde thiosemicarbazone | Key Intermediate |

| 2-Amino-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-thiadiazole | Target Hybrid Molecule |

Triazole-Pyrazole Hybrids

Pyrazole-containing compounds are of immense importance in medicinal chemistry. The construction of hybrid molecules incorporating both pyrazole (B372694) and the this compound scaffold can be achieved through several reliable synthetic strategies, most of which utilize 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde as the starting point.

One of the most direct methods is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group. wikipedia.org The reaction of the triazole aldehyde with a pyrazolone (B3327878) derivative, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in the presence of a basic catalyst, leads to the formation of a new carbon-carbon bond linking the two heterocyclic systems. This condensation can be part of a tandem sequence; an initial Knoevenagel condensation can be followed by a Michael addition of a second pyrazolone molecule, resulting in a bis-pyrazolone adduct. nih.gov

Another fundamental approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org A suitable 1,3-dicarbonyl precursor can be generated from the triazole aldehyde. For instance, a Claisen-Schmidt condensation between 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and a ketone (e.g., acetone) would yield an α,β-unsaturated ketone. Subsequent reaction of this enone with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) would lead to the cyclization and formation of the desired pyrazole ring attached to the triazole core. This multi-step, one-pot procedure offers a high degree of flexibility in introducing various substituents onto the pyrazole ring.

Table 3: Key Compounds in the Synthesis of Triazole-Pyrazole Hybrids

| Compound Name | Role |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Key Aldehyde Intermediate |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Active Methylene Compound |

| Hydrazine hydrate | Pyrazole Precursor |

| Acetylacetone | 1,3-Dicarbonyl Precursor |

| 4-[1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene]-...-1H-pyrazol-5-ol | Target Hybrid Molecule |

Exploration of Biological Activities and Underlying Mechanistic Research of 4 4 Nitrophenyl 1h 1,2,3 Triazole and Its Derivatives Excluding Clinical/dosage/safety

Antitrypanosomal Activity Research

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, with current treatments limited by efficacy issues, especially in the chronic phase, and considerable side effects. nih.govacs.orgnih.gov The quest for safer and more effective drugs has led to the investigation of nitroaromatic compounds, including derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole.

The this compound core structure is a key component for activity against Trypanosoma cruzi. nih.govacs.org An initial hit compound (hit 1), built on this scaffold, demonstrated superior in vitro activity against the trypomastigote form of the T. cruzi Tulahuen strain, with a half-maximal inhibitory concentration (IC50) of 7 μM, which is significantly more potent than the reference drug benznidazole (B1666585) (BZN) (IC50 = 34 μM). nih.govacs.org

Further synthesis and screening of analogs led to the identification of even more potent compounds. A particularly promising candidate, compound 16 , which incorporates a peracetylated galactopyranosyl unit, showed an IC50 value of 6 ± 1 μM against trypomastigotes. nih.govacs.org The activity of these derivatives was also assessed against the clinically relevant intracellular amastigote form of the parasite. In these assays, compound 16 and its deprotected derivative, compound 19 , displayed exceptional potency. nih.govacs.org They exhibited significantly higher activity against amastigotes compared to their effect on trypomastigotes, a desirable characteristic for treating the chronic phase of Chagas disease. acs.org Other 1,2,3-triazole derivatives have also shown potent activity, with compounds 1d , 1f , and 1g demonstrating IC50 values against trypomastigotes that are 10 to 100 times lower than that of benznidazole. nih.govresearchgate.net These compounds were also effective against intracellular amastigotes, with IC50 values of ≤ 6.20 µM. nih.gov

Table 1: In Vitro Antitrypanosomal Activity of this compound Derivatives

| Compound | Parasite Stage | Cell Line | IC50 (µM) | Reference Drug (BZN) IC50 (µM) |

|---|---|---|---|---|

| Hit 1 | Trypomastigote | - | 7 | 34 |

| Compound 16 | Trypomastigote | - | 6 ± 1 | 34 |

| Compound 16 | Amastigote | LLC-MK2 | 0.16 ± 0.02 | 1.4 ± 0.1 |

| Compound 16 | Amastigote | C2C12 | 0.13 ± 0.01 | 6 ± 1 |

| Compound 19 | Amastigote | LLC-MK2 | 0.10 ± 0.04 | 1.4 ± 0.1 |

| Compound 19 | Amastigote | C2C12 | 0.11 ± 0.02 | 6 ± 1 |

| Compound 1d | Trypomastigote | - | 0.21 | 22.79 |

| Compound 1f | Trypomastigote | - | 1.23 | 22.79 |

| Compound 1g | Trypomastigote | - | 2.28 | 22.79 |

| Compounds 1d, 1f, 1g | Amastigote | - | ≤ 6.20 | - |

Data sourced from multiple studies. nih.govacs.orgnih.gov

The mechanism of action for these triazole derivatives appears to be multifactorial. One key parasite enzyme, trans-sialidase (TcTS), is crucial for host cell invasion. nih.govacs.org The potential for derivatives of this compound to inhibit this enzyme has been explored. The deprotected galactosyl derivative, compound 19 , was identified as a weak inhibitor of recombinant TcTS, with a half-maximal inhibitory concentration (IC50) of 1.1 ± 0.1 mM. nih.govacs.orgresearchgate.net

Another critical target in T. cruzi is the type I nitroreductase (TcNTR). This enzyme can activate nitro-compounds, leading to the production of cytotoxic metabolites that are lethal to the parasite. researchgate.netnih.gov This mechanism is a known pathway for the activity of benznidazole. mdpi.com Studies on related nitrotriazole compounds have shown they are excellent substrates for TcNTR, with their activation by this enzyme contributing significantly to their anti-trypanosomal effect. nih.govmdpi.comacs.org It is proposed that 3-nitro-1,2,4-triazole (B13798) compounds may have a dual mechanism, acting as both TcNTR substrates and inhibitors of another key enzyme, CYP51 (sterol 14α-demethylase). mdpi.comsemanticscholar.org The potent activity of the this compound series suggests that activation by TcNTR is a likely component of their mechanism of action. nih.gov

To better predict potential efficacy, researchers have moved beyond simple 2D cell cultures to more complex, translational models that mimic human tissue environments. Derivatives of this compound have been evaluated in several of these advanced models.

The activity against intracellular amastigotes has been confirmed in various host cell lines, including LLC-MK2 (monkey kidney epithelial cells) and C2C12 (mouse myoblast cells), which represent cell types relevant to T. cruzi infection. nih.govacs.org In these models, compounds 16 and 19 showed potent, sub-micromolar activity, significantly reducing the parasite burden. acs.org Furthermore, pre-exposure of these cell lines to the compounds markedly reduced subsequent infection rates, indicating a potent residual effect. acs.org

More advanced 3D cardiac microtissue models, which simulate the structure and function of heart tissue—a primary target in chronic Chagas disease—have also been employed. nih.govresearchgate.net In these cardiac spheroids, promising triazole derivatives significantly reduced the parasite load, demonstrating good diffusion into the tissue and high efficacy in a more physiologically relevant setting. nih.govresearchgate.net However, in washout assays, while the compounds reduced the parasite load, they did not completely prevent the resurgence of the parasite after the drug was removed. nih.gov

Systematic investigation into the structure-activity relationships (SAR) of this chemical series has provided crucial insights for optimizing their antitrypanosomal activity. A foundational finding is that the this compound scaffold is indispensable for the observed biological effect. nih.govacs.org

Key SAR observations include:

The Nitro Group is Essential : Modifications involving the chemical reduction, complete removal, or replacement of the para-nitro group on the phenyl ring resulted in a significant reduction or total loss of antitrypanosomal activity. nih.gov This underscores the importance of the nitro group, likely for its role in the mechanism of action, possibly through activation by TcNTR. nih.gov

Modifications at the Triazole Nitrogen : The initial hit compound featured an N-benzylacetamide moiety. nih.govacs.org Exploration of this position revealed that replacing this group with a peracetylated galactopyranosyl unit (as in compound 16 ) led to a highly potent analog. nih.govacs.org This suggests that glycosylation can be a favorable strategy for enhancing activity.

Impact of Substituents : Broader SAR studies on related 1,2,3-triazoles have involved investigating the influence of various electron-donating and electron-withdrawing groups on the phenyl rings attached to the triazole core. nih.govmdpi.com This approach aims to fine-tune the electronic properties of the molecule to maximize its interaction with parasitic targets and optimize its biological response. nih.gov

These SAR studies are vital for guiding the rational design of new, more potent, and selective analogs for the treatment of Chagas disease. nih.gov

Antimicrobial Activity Investigations

In addition to their potent antiparasitic effects, triazole compounds are known to possess a broad spectrum of antimicrobial activities. The investigation into derivatives of this compound has included screening for antibacterial efficacy.

Research into the antibacterial properties of the broader triazole family has yielded mixed but often promising results. Various derivatives have been tested against a panel of pathogenic bacteria, including the Gram-negative species Escherichia coli and the Gram-positive species Staphylococcus aureus.

For instance, certain Schiff base derivatives of 1,2,4-triazoles have shown notable activity. One such compound, bearing a nitro substituent, demonstrated high inhibitory activity against a range of bacteria, including E. coli and S. aureus. nih.gov Another study reported that an amino-containing derivative of 4-amino-4H-1,2,4-triazole-3-thiol had a potent inhibitory effect against both S. aureus and E. coli. nih.gov However, not all triazole derivatives are effective; a study on a series of 1,2,3-triazole-benzimidazole hybrids found no antimicrobial activity against E. coli. ijpsjournal.com The coordination of 1,2,3-triazoles with transition metals like cobalt and nickel has been shown to significantly enhance their antibacterial activity against S. aureus and E. coli compared to the ligands alone. frontiersin.org

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound Type | Bacterium | Activity Noted |

|---|---|---|

| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-nitrophenyl substituent | S. epidermidis | MIC of 9 μg/mL |

| Amino-derivative of 4-amino-4H-1,2,4-triazole-3-thiol | S. aureus | MIC of 2 µg/mL |

| Amino-derivative of 4-amino-4H-1,2,4-triazole-3-thiol | E. coli | MIC of 8 µg/mL |

| 1,2,3-Triazole-benzimidazole hybrids | E. coli | No activity observed |

| Co(II) and Ni(II) complexes with 1,2,3-triazole | S. aureus, E. coli | Enhanced activity over ligand alone |

Data sourced from multiple studies. nih.govijpsjournal.comfrontiersin.org

While these findings are for related triazole structures rather than specifically for this compound, they indicate the potential of this chemical class as a source of new antibacterial agents. The specific antibacterial profile of this compound itself requires more direct investigation.

Antifungal Efficacy

The 1,2,3-triazole and 1,2,4-triazole (B32235) scaffolds are integral to many antifungal agents. Research into derivatives of this compound has revealed promising antifungal potential. Studies on related triazole structures have demonstrated that the introduction of specific substituents can significantly enhance antifungal activity. For instance, certain 1,2,4-triazole derivatives have shown potent activity against various fungal strains, with minimum inhibitory concentration (MIC) values indicating their efficacy. nih.govnih.gov

Derivatives incorporating a 1,2,3-triazole ring have also been investigated. For example, some myrtenal (B1677600) derivatives bearing a 1,2,4-triazole-thioether moiety exhibited enhanced antifungal activity against P. piricola, with some compounds showing an inhibitory rate of 90–98%. nih.gov Furthermore, hybrids of 1,2,4-triazole with thiazolo[4,5-d]pyrimidine (B1250722) have demonstrated antifungal activity, with MIC values classifying their potency from modest to excellent against various fungi. nih.gov The presence of a nitro group, as in the 4-(4-nitrophenyl) moiety, has been noted in structure-activity relationship (SAR) studies of other antifungal triazole derivatives, suggesting its potential role in modulating biological activity. nih.gov

Table 1: Antifungal Activity of Selected Triazole Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 to 2.0 µg/mL | nih.gov |

| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Various fungi | 0.06 to >32 µg/mL | nih.gov |

| Benzimidazolyl-1,2,4-triazole hybrids | Various fungi | 0.78 to 3.12 µg/mL | nih.gov |

Antitubercular Activity and DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for novel antitubercular drugs. mdpi.comnih.govresearchgate.netnewtbdrugs.orgnih.govabo.fi Nitro-containing compounds, including nitrophenyl triazoles, have been identified as potent inhibitors of DprE1. mdpi.com The mechanism of these inhibitors often involves the covalent binding to a cysteine residue (Cys387) within the active site of DprE1. nih.gov

Research on nitrobenzothiazinone (BTZ) congeners that incorporate a 1,2,3-triazole moiety has yielded compounds with significant in vitro potency against Mtb H37Rv, with MIC values as low as 0.03–0.12 μg/mL. nih.gov Although structurally distinct from BTZs, nitrophenyl triazole scaffolds have also demonstrated potent activities against Mtb H37Rv with MIC values in the range of 0.03–0.06 µM. mdpi.com The antitubercular efficacy of these compounds is strongly correlated with their ability to inhibit DprE1. acs.org

Table 2: Antitubercular Activity and DprE1 Inhibition of Selected Nitro-Containing Triazole Derivatives

| Compound/Derivative | Target | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Nitrobenzothiazinone-triazole hybrids | Mtb H37Rv | MIC: 0.03–0.12 μg/mL | nih.gov |

| Nitrophenyl triazole scaffold | Mtb H37Rv | MIC: 0.03–0.06 µM | mdpi.com |

| 1,2,3-triazole-benzoxazole hybrids | DprE1 | IC50: 2.2 ± 0.1 and 3.0 ± 0.6 μM | nih.gov |

Anticancer Activity Research (In Vitro Studies on Cell Lines)

The this compound scaffold and its derivatives have been the subject of extensive research for their potential anticancer properties. In vitro studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.

For example, a series of 1,2,4-triazole derivatives were evaluated for their cytotoxic activities against MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma) cell lines. nih.gov Some of these compounds exhibited promising activity, with IC50 values in the low micromolar range. nih.gov Similarly, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) showed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the standard drug cisplatin. nih.gov

The introduction of different substituents onto the triazole ring system has been shown to modulate the anticancer activity. For instance, certain 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives displayed significant anticancer activity against MCF-7 and Caco-2 (colon carcinoma) cell lines, with IC50 values as low as 0.31 µM. acs.org Theophylline derivatives containing a 1,2,3-triazole ring also showed strong antiproliferative activity against several cancer cell lines, including H460 and A549, with IC50 values in the single-digit micromolar range. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Triazole Derivatives (IC50, µM)

| Compound Class | MCF-7 | HeLa | A549 | Other Cell Lines | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole derivatives | 6.43 | 5.6 | 21.1 | - | nih.gov |

| 4-Methyl coumarin-1,2,3-triazole hybrids | 2.66 - 10.08 | - | - | HepG2: 87.62 | nih.govrsc.org |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles | 0.31 | - | - | Caco-2: 4.98 | acs.org |

| Theophylline-1,2,3-triazole derivatives | 12.61 ± 1.76 | - | 6.76 ± 0.25 | H460: 5.93 ± 0.97 | nih.gov |

| (Isopropylidene)uridine- acs.orgnih.govnih.govtriazole hybrids | 11.34 | 16.48 | - | - | researchgate.net |

| Flavone-1,2,3-triazole hybrids | <10 | <10 | <10 | - | mdpi.com |

Enzyme Inhibition Studies Beyond Antiparasitic Targets

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in different diseases.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Several studies have highlighted the potential of triazole derivatives as α-glucosidase inhibitors. For instance, a series of 1,4-substituted 1,2,3-triazole-α-D-glucosides were synthesized and showed potent inhibition of human lysosomal α-glucosidase, with some derivatives exhibiting IC50 values significantly lower than the standard inhibitor acarbose. nih.govacs.org Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides also displayed high inhibitory effects against α-glucosidase, with IC50 values in the micromolar range. nih.gov